molecular formula C26H21ClN4O2 B2927510 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide CAS No. 1189427-02-8

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide

Cat. No. B2927510
CAS RN: 1189427-02-8
M. Wt: 456.93
InChI Key: BNGUYTISZSYFTN-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C26H21ClN4O2 and its molecular weight is 456.93. The purity is usually 95%.
BenchChem offers high-quality 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Photovoltaic Efficiency

The complex chemical compound, similar to 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide, has been explored for its potential in various scientific applications, including molecular docking and photovoltaic efficiency. Studies involving bioactive benzothiazolinone acetamide analogs have highlighted their effective ligand-protein interactions and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency and energy of electron injection, making them suitable for photovoltaic applications. Additionally, their nonlinear optical (NLO) activity and interaction with Cyclooxygenase 1 (COX1) through molecular docking have been investigated, demonstrating their multifaceted potential in scientific research (Mary et al., 2020).

Antimicrobial Properties

Research on novel acetamide derivatives, including structures analogous to 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide, has shown promising antibacterial and antifungal properties. Synthesis and characterization of these compounds have led to the identification of derivatives with significant activity against pathogenic microorganisms, showcasing their potential in addressing antimicrobial resistance (Debnath & Ganguly, 2015).

Anti-Inflammatory Activities

Compounds structurally related to 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide have been synthesized and evaluated for their anti-inflammatory activities. The creation of thiazolo[3,2-a]pyrimidine derivatives and their subsequent testing for anti-inflammatory efficacy have highlighted moderate activity levels at certain dosages, indicating potential therapeutic applications in inflammation management (Tozkoparan et al., 1999).

properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2/c1-17-10-11-22-21(12-17)24-25(26(33)30(16-28-24)14-18-6-3-2-4-7-18)31(22)15-23(32)29-20-9-5-8-19(27)13-20/h2-13,16H,14-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGUYTISZSYFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide

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